molecular formula C9H7F3O B3228207 3-Methyl-2-(trifluoromethyl)benzaldehyde CAS No. 1261874-94-5

3-Methyl-2-(trifluoromethyl)benzaldehyde

Cat. No. B3228207
CAS RN: 1261874-94-5
M. Wt: 188.15 g/mol
InChI Key: OTNSOGFLSOMESD-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H5F3O . It is a clear slightly yellow liquid and is used as an electrophilic component in a wide array of reactions .


Synthesis Analysis

The synthesis of this compound involves several steps. It has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula CF3C6H4CHO . The molecular weight of this compound is 174.12 .


Chemical Reactions Analysis

This compound is a reagent used in various chemical reactions. For instance, it has been used in the aldol reaction with hydroxyacetone in the aldolase antibody 38C2-ionic liquid system .


Physical And Chemical Properties Analysis

This compound is a clear slightly yellow liquid . It has a molecular weight of 174.12 and a refractive index of n20/D 1.465 (lit.) .

Advantages and Limitations for Lab Experiments

One of the main advantages of MTFB for lab experiments is its versatility. It can be used in a wide range of applications, from the development of new drugs and therapies to the study of biochemical and physiological processes. However, there are also some limitations to its use. For example, MTFB can be difficult to synthesize, and its yield can vary depending on the method used. It can also be expensive, which may limit its use in some experiments.

Future Directions

There are many potential future directions for the use of MTFB in scientific research. One area of interest is the development of new drugs and therapies for a variety of conditions, including Alzheimer's and Parkinson's. Another area of interest is the study of the biochemical and physiological effects of MTFB, particularly its potential as an anti-inflammatory agent and antioxidant. Additionally, there is potential for the use of MTFB in the development of new diagnostic tools for a variety of diseases.

Scientific Research Applications

MTFB has a wide range of scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. MTFB has also been used in the development of new drugs and therapies for a variety of conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is also very toxic to aquatic life and can have long-lasting effects .

properties

IUPAC Name

3-methyl-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-3-2-4-7(5-13)8(6)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNSOGFLSOMESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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